molecular formula C12H17NO3 B2950005 Isobutyl (4-(hydroxymethyl)phenyl)carbamate CAS No. 1342997-75-4

Isobutyl (4-(hydroxymethyl)phenyl)carbamate

Cat. No.: B2950005
CAS No.: 1342997-75-4
M. Wt: 223.272
InChI Key: UYTGOCPSRSQSSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl (4-(hydroxymethyl)phenyl)carbamate typically involves the reaction of 4-hydroxymethylphenyl isobutylamine with formic anhydride[2][2]. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and using appropriate solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity[2][2].

Chemical Reactions Analysis

Types of Reactions

Isobutyl (4-(hydroxymethyl)phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isobutyl (4-(hydroxymethyl)phenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials[][4].

Mechanism of Action

The mechanism of action of isobutyl (4-(hydroxymethyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate

Comparison

Isobutyl (4-(hydroxymethyl)phenyl)carbamate is unique due to its specific structural features, such as the isobutyl group and the hydroxymethylphenyl moiety. These structural elements confer distinct chemical and biological properties compared to other carbamates. For instance, the presence of the hydroxymethyl group allows for additional hydrogen bonding interactions, which can influence the compound’s reactivity and binding affinity .

Properties

IUPAC Name

2-methylpropyl N-[4-(hydroxymethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-9(2)8-16-12(15)13-11-5-3-10(7-14)4-6-11/h3-6,9,14H,7-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTGOCPSRSQSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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